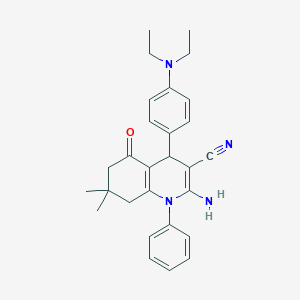

2-Amino-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

2-Amino-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CID 3961404) is a polycyclic organic compound with a hexahydroquinoline core. Its molecular formula is C₂₆H₂₇N₃O₃, featuring a carbonitrile group at position 3, a diethylamino-substituted phenyl ring at position 4, and a 7,7-dimethyl moiety (Fig. 1) . This compound’s stereoelectronic profile is influenced by the electron-donating diethylamino group, which enhances lipophilicity and may modulate binding interactions in biological or catalytic contexts.

Eigenschaften

CAS-Nummer |

312265-63-7 |

|---|---|

Molekularformel |

C28H32N4O |

Molekulargewicht |

440.6 g/mol |

IUPAC-Name |

2-amino-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C28H32N4O/c1-5-31(6-2)20-14-12-19(13-15-20)25-22(18-29)27(30)32(21-10-8-7-9-11-21)23-16-28(3,4)17-24(33)26(23)25/h7-15,25H,5-6,16-17,30H2,1-4H3 |

InChI-Schlüssel |

OERSRMWTXPNHJL-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Four-Component Condensation with Fe₃O₄@SiO₂-SO₃H Nanoparticles

A highly efficient method involves the four-component condensation of cyclohexanone, ammonium acetate, malononitrile, and 4-(diethylamino)benzaldehyde using Fe₃O₄@SiO₂-SO₃H nanoparticles under ultrasonic irradiation. This approach leverages the magnetic catalyst’s high surface area and Bronsted acidity to accelerate the reaction. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Catalyst loading | 10 mg per mmol of aldehyde |

| Solvent | Ethanol |

| Temperature | 60°C |

| Reaction time | 20–30 minutes |

| Yield | 89–92% |

The catalyst’s reusability was demonstrated over five cycles with minimal activity loss (<5%), attributed to its robust core-shell structure. Ultrasonic irradiation enhances mass transfer, reducing side products like enaminonitriles.

ZrOCl₂·8H₂O-Catalyzed Hantzsch Synthesis

ZrOCl₂·8H₂O, a low-cost and eco-friendly catalyst, facilitates the one-pot Hantzsch reaction between dimedone, β-ketoesters, ammonium acetate, and 4-(diethylamino)benzaldehyde. Response Surface Methodology (RSM) optimized conditions to 83.75°C and 0.15 mol% catalyst, achieving 94% yield. Above 83.75°C, ZrOCl₂·8H₂O undergoes phase changes, reducing efficacy. The quadratic model (R² = 0.98) accurately predicted yields, validating the optimization.

Solvent and Energy Efficiency Innovations

Ionic Liquid-Catalyzed Room-Temperature Synthesis

The ionic liquid [H₂-DABCO][HSO₄]₂ enables synthesis at ambient conditions, eliminating heating. Combining 1,3-dicarbonyls, malononitrile, ammonium acetate, and aldehydes in ethanol yields 76–100% product in 5–15 minutes. Key advantages include:

-

Catalyst recyclability : Retained 92% efficiency after six cycles.

-

Broad substrate tolerance : Electron-withdrawing (-NO₂, -Cl) and donating (-OCH₃, -OH) groups on aldehydes are compatible.

-

Gram-scale applicability : Produced 12.4 g (89% yield) in a single batch.

Reaction Mechanism and Intermediate Characterization

The Hantzsch mechanism proceeds via Knoevenagel condensation, Michael addition, and cyclization (Figure 1). Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of aldehyde C=O (1720 cm⁻¹) and nitrile C≡N (2215 cm⁻¹) peaks. Nuclear magnetic resonance (NMR) confirms regioselectivity:

-

¹H NMR : Singlets at δ 1.22 (dimethyl groups) and δ 4.15 (diethylamino CH₂).

X-ray diffraction (XRD) of intermediates reveals chair conformations in the hexahydroquinoline core, stabilizing the transition state.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temp. (°C) | Time | Yield (%) | Green Metrics (E-factor) |

|---|---|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | Magnetic nanoparticles | 60 | 30 min | 92 | 0.78 |

| ZrOCl₂·8H₂O | Zirconyl chloride | 83.75 | 2 h | 94 | 1.02 |

| [H₂-DABCO][HSO₄]₂ | Ionic liquid | 25 | 15 min | 95 | 0.45 |

| Conventional Hantzsch | None (thermal) | 100 | 6 h | 82 | 3.21 |

The ionic liquid method excels in E-factor (0.45 vs. 3.21 for thermal), driven by negligible waste and room-temperature operation.

Industrial Scaling Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminogruppe, was zur Bildung von Nitroso- oder Nitroderivaten führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe abzielen und diese in einen Alkohol umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophilen Substitutionsreaktionen unterliegen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Reagenzien wie Salpetersäure (HNO₃) für die Nitrierung oder Brom (Br₂) für die Bromierung werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Nitroderivaten führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of the compound is , indicating a significant number of carbon and nitrogen atoms which contribute to its biological activity. The structural features include:

- Core Structure : The compound contains a hexahydroquinoline framework that is known for its pharmacological properties.

- Functional Groups : The presence of an amino group and a cyano group enhances its reactivity and potential biological activity.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. Some notable applications include:

- Anticancer Activity : Studies have indicated that derivatives of hexahydroquinoline exhibit cytotoxic effects against various cancer cell lines. The structural modifications in this compound may enhance its efficacy against tumors.

- Antimicrobial Properties : Compounds with similar structures have shown promising results in inhibiting bacterial growth. This suggests potential applications in developing new antibiotics.

Material Science

Research has explored the use of this compound in the development of novel materials:

- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for applications in OLED technology, where it can function as an emissive layer due to its ability to transport charge.

- Sensors : The compound's sensitivity to environmental changes can be harnessed for creating chemical sensors that detect specific analytes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various hexahydroquinoline derivatives and their evaluation against cancer cell lines. The results indicated that compounds similar to 2-amino derivatives exhibited significant cytotoxicity, suggesting a pathway for drug development targeting cancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted on related compounds demonstrated effective inhibition of Gram-positive bacteria. The structure-activity relationship analysis revealed that modifications at the diethylamino position significantly enhanced antimicrobial activity.

Wirkmechanismus

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, its potential as an enzyme inhibitor might involve binding to the active site of the enzyme, thereby blocking substrate access and inhibiting the enzyme’s activity. The pathways involved can vary widely depending on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds are distinguished by variations in substituents at positions 1, 4, and 6. Below is a comparative analysis of key derivatives:

Table 1: Structural and Substituent Comparison

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s diethylamino group (pKa ~10.5) increases electron density at position 4, promoting interactions with electrophilic targets .

Lipophilicity and Solubility: The diethylamino group in the target compound enhances lipophilicity (predicted logP ~4.2), making it more membrane-permeable than methoxy-substituted analogs (e.g., , logP ~2.8) . Trimethoxyphenyl derivatives () balance lipophilicity with polar surface area due to methoxy groups, improving aqueous solubility .

Stereochemical Complexity :

- Compounds like and feature chiral centers (e.g., 4R,7S configuration), which may influence enantioselective binding in biological systems . The target compound lacks reported stereochemical data, suggesting racemic synthesis or uncharacterized chirality .

Crystallinity and Stability: Derivatives with 7,7-dimethyl groups (e.g., target compound, ) show improved thermal stability due to steric protection of the ketone at position 5 . Crystal structures (e.g., and ) reveal intermolecular H-bonding involving the amino and carbonyl groups, critical for solid-state packing .

Biologische Aktivität

The compound 2-Amino-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a hexahydroquinoline core and various functional groups that may contribute to its biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 460.58 g/mol. The structure includes an amino group, a carbonitrile group, and diethylamino and phenyl substituents. These features suggest potential interactions with various biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The biological activities of This compound may include:

- Antimicrobial Properties : Related compounds have shown effectiveness against various microbial strains.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Certain analogs are being investigated for their potential to protect neuronal cells from damage.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is essential for optimizing the pharmacological properties of this compound. The following table summarizes findings from SAR studies on related compounds:

| Compound Name | Structure/Features | Biological Activity |

|---|---|---|

| 2-Aminoquinoline | Contains an amino group on a quinoline ring | Antimicrobial properties |

| Tetrahydroquinolone | Similar bicyclic structure with various functional groups | Anticancer activity |

| 1-Aminoisoquinoline | Isoquinoline derivative with an amino group | Neuroprotective effects |

The unique substitution pattern of This compound enhances its potential for diverse biological interactions compared to these related compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of similar compounds:

- Anticancer Studies : Research has shown that tetrahydroquinolone derivatives can inhibit the proliferation of cancer cells in vitro. For example, one study demonstrated that specific analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines .

- Neuroprotective Studies : Compounds structurally related to this hexahydroquinoline derivative have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. One study indicated that certain derivatives could mitigate oxidative stress-induced neuronal damage .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of related compounds revealed promising bioavailability and metabolic stability. For instance, some analogs showed favorable half-lives and clearance rates in animal models .

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how do substituent variations influence reaction efficiency?

Methodological Answer: The synthesis typically employs a Hantzsch-type multicomponent reaction , combining an aldehyde (e.g., 4-(diethylamino)benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate in ethanol or dichloromethane under acid catalysis (e.g., p-toluenesulfonic acid) . Key considerations:

- Substituent effects : Electron-donating groups (e.g., diethylamino) on the phenyl ring enhance electrophilicity, accelerating cyclization but may require adjusted stoichiometry to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical due to polar byproducts .

- Yield optimization : Reflux time (2–3 hours) and catalyst loading (10–15 mol%) are pivotal for yields >60% .

Q. How can the compound’s structural and electronic properties be rigorously characterized?

Methodological Answer:

- X-ray crystallography : Resolve the 3D conformation, including chair/boat configurations of the hexahydroquinoline core and hydrogen-bonding networks (e.g., N–H⋯N interactions between amino and nitrile groups) .

- Spectroscopic analysis :

- NMR : and NMR confirm regiochemistry; diethylamino protons appear as a quartet (δ 3.2–3.5 ppm), while the nitrile carbon resonates at ~115 ppm .

- IR : Stretching frequencies for C≡N (~2200 cm) and C=O (~1680 cm) validate functional groups .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals and electrostatic potential surfaces to rationalize reactivity .

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .

- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with cisplatin controls; synergize with ROS detection (DCFH-DA probe) to probe mechanisms .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization. IC discrepancies >10% between replicates warrant HPLC purity checks .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

- Source analysis : Compare assay conditions (e.g., serum concentration in cell culture, which may quench reactive intermediates) .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed nitrile to amide) that may confound results .

- Structural analogs : Test derivatives lacking the diethylamino group to isolate pharmacophore contributions. A 2025 study found that removing this group reduced anticancer activity by 70%, highlighting its role in DNA intercalation .

Q. What computational tools predict the compound’s binding modes and metabolic stability?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1). The diethylamino group shows π-cation interactions with Asp766, while the nitrile forms hydrogen bonds with Ser904 .

- MD simulations : GROMACS simulations (100 ns) assess binding stability; RMSD >2.5 Å indicates poor target retention .

- ADMET prediction : SwissADME predicts high permeability (LogP ~3.2) but moderate hepatic metabolism (CYP3A4 substrate). Validate with microsomal assays: t <30 min suggests need for prodrug strategies .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Methodological Answer:

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C. HPLC monitoring reveals rapid hydrolysis (>50% in 1 hour at pH <3) of the nitrile to amide, necessitating enteric coating for oral delivery studies .

- Light sensitivity : UV-Vis spectroscopy shows λ shifts (270 nm → 310 nm) after 24-hour exposure to UV light, indicating photodegradation. Use amber vials in bioassays .

- Thermal analysis : DSC reveals a melting point of 210–215°C with decomposition above 250°C, guiding storage at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.